3-((2,4-Difluorophenoxy)methyl)benzaldehyde 3-((2,4-Difluorophenoxy)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551625
InChI: InChI=1S/C14H10F2O2/c15-12-4-5-14(13(16)7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol

3-((2,4-Difluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13551625

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

3-((2,4-Difluorophenoxy)methyl)benzaldehyde -

Specification

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
IUPAC Name 3-[(2,4-difluorophenoxy)methyl]benzaldehyde
Standard InChI InChI=1S/C14H10F2O2/c15-12-4-5-14(13(16)7-12)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
Standard InChI Key XDFWZTMCRRIEKG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F
Canonical SMILES C1=CC(=CC(=C1)C=O)COC2=C(C=C(C=C2)F)F

Introduction

3-((2,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2, featuring a benzaldehyde functional group attached to a difluorophenoxy methyl group . This compound belongs to the class of aromatic aldehydes, where the presence of fluorine atoms enhances its chemical properties, potentially contributing to its biological activity and reactivity in various chemical processes.

Synthesis Methods

The synthesis of 3-((2,4-Difluorophenoxy)methyl)benzaldehyde can be achieved through several methods, typically involving the reaction of a benzaldehyde derivative with a difluorophenoxy compound. Specific synthesis routes may vary depending on the starting materials and desired yield.

Related Compounds

Several compounds share structural similarities with 3-((2,4-Difluorophenoxy)methyl)benzaldehyde, including:

Compound NameStructure CharacteristicsUnique Features
4-((2,3-Difluorophenoxy)methyl)benzaldehydeSimilar difluorophenoxy group but different substitutionVariations in fluorine positions may affect reactivity
3-Bromo-4-(2,4-difluorophenoxy)anilineContains bromine instead of an aldehyde functional groupDifferent functional group leading to distinct properties
2,4-DifluorobenzaldehydeAldehyde functional group without additional substituentsSimpler structure; serves as a reference for reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator